Cas no 1105242-45-2 (4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
![4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide structure](https://ja.kuujia.com/scimg/cas/1105242-45-2x500.png)
4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide 化学的及び物理的性質
名前と識別子
-
- N-[1,2-Dihydro-1-methyl-5-(4-morpholinylcarbonyl)-2-oxo-3-pyridinyl]-4-ethoxybenzamide
- VU0506049-1
- 4-ethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
- 4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide
- 1105242-45-2
- 4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide
- AKOS024476513
- F2947-0982
-
- インチ: 1S/C20H23N3O5/c1-3-28-16-6-4-14(5-7-16)18(24)21-17-12-15(13-22(2)20(17)26)19(25)23-8-10-27-11-9-23/h4-7,12-13H,3,8-11H2,1-2H3,(H,21,24)
- InChIKey: GVVCKVDHGJNNNO-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(C2=CN(C)C(C(=C2)NC(C2C=CC(=CC=2)OCC)=O)=O)=O)CC1
計算された属性
- せいみつぶんしりょう: 385.16377084g/mol
- どういたいしつりょう: 385.16377084g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 673
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 653.6±55.0 °C(Predicted)
- 酸性度係数(pKa): 10.85±0.20(Predicted)
4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2947-0982-1mg |
4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide |
1105242-45-2 | 90%+ | 1mg |
$54.0 | 2023-04-29 | |
Life Chemicals | F2947-0982-40mg |
4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide |
1105242-45-2 | 90%+ | 40mg |
$140.0 | 2023-04-29 | |
Life Chemicals | F2947-0982-10mg |
4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide |
1105242-45-2 | 90%+ | 10mg |
$79.0 | 2023-04-29 | |
Life Chemicals | F2947-0982-10μmol |
4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide |
1105242-45-2 | 90%+ | 10μl |
$69.0 | 2023-04-29 | |
Life Chemicals | F2947-0982-3mg |
4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide |
1105242-45-2 | 90%+ | 3mg |
$63.0 | 2023-04-29 | |
Life Chemicals | F2947-0982-5μmol |
4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide |
1105242-45-2 | 90%+ | 5μl |
$63.0 | 2023-04-29 | |
Life Chemicals | F2947-0982-30mg |
4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide |
1105242-45-2 | 90%+ | 30mg |
$119.0 | 2023-04-29 | |
Life Chemicals | F2947-0982-15mg |
4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide |
1105242-45-2 | 90%+ | 15mg |
$89.0 | 2023-04-29 | |
Life Chemicals | F2947-0982-20mg |
4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide |
1105242-45-2 | 90%+ | 20mg |
$99.0 | 2023-04-29 | |
Life Chemicals | F2947-0982-50mg |
4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide |
1105242-45-2 | 90%+ | 50mg |
$160.0 | 2023-04-29 |
4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide 関連文献
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamideに関する追加情報
4-Ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide: A Comprehensive Overview
The compound 4-Ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide (CAS No. 1105242-45-2) is a highly specialized organic molecule with significant potential in the field of pharmaceutical research and development. This compound belongs to the class of benzamides, which are widely studied for their diverse biological activities. The structure of this molecule incorporates several functional groups, including an ethoxy group, a morpholine moiety, and a dihydropyridine ring system, all of which contribute to its unique chemical properties and biological functions.
Recent studies have highlighted the importance of dihydropyridine derivatives in drug discovery, particularly in the development of calcium channel blockers and other cardiovascular agents. The presence of the morpholine carbonyl group in this compound suggests potential applications in modulating enzyme activity or serving as a bioisostere in drug design. Furthermore, the ethoxy substituent on the benzene ring may enhance the molecule's lipophilicity, improving its bioavailability and pharmacokinetic profile.
From a structural standpoint, 4-Ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide exhibits a complex arrangement of functional groups that could facilitate interactions with various biological targets. The dihydropyridine ring, for instance, is known to adopt conformations that allow for π-interactions with aromatic residues in protein binding sites. This property makes it an attractive candidate for rational drug design efforts aimed at targeting specific receptors or enzymes.
Recent advancements in computational chemistry have enabled researchers to predict the potential binding modes and affinities of such compounds with high accuracy. For example, molecular docking studies have revealed that this compound may exhibit strong binding to G-protein coupled receptors (GPCRs), which are critical targets in the treatment of numerous diseases, including hypertension and neurodegenerative disorders.
In terms of synthesis, 4-Ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide can be prepared via a multi-step organic synthesis approach. Key steps include the formation of the dihydropyridine ring through cyclocondensation reactions and subsequent functionalization to introduce the morpholine carbonyl and ethoxy groups. The optimization of these synthetic routes has been a focus of recent research efforts to improve yield and purity.
Biological evaluations have demonstrated that this compound exhibits potent inhibitory activity against several enzymes implicated in inflammatory and immune-related diseases. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in prostaglandin biosynthesis and inflammation. Additionally, preliminary studies suggest that it may possess anti-proliferative effects on certain cancer cell lines, indicating its potential as an anti-cancer agent.
The pharmacokinetic profile of 4-Ethoxy-N-[1-methyl...benzamide has also been investigated in preclinical models. Results indicate moderate oral bioavailability with favorable distribution characteristics across various tissues. These findings underscore its suitability for further exploration as a therapeutic candidate.
In conclusion, 4-Ethoxy-N-[1-methyl...benzamide (CAS No. 1105242
1105242-45-2 (4-ethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide) 関連製品
- 2138059-74-0(5-bromopyrido3,4-dpyrimidin-2-amine)
- 2138222-98-5(N1-methyl-N1-propyl-7-oxaspiro[3.5]nonane-1,3-diamine)
- 1567113-66-9(1-2-(4-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1261905-48-9(3-(4-Methoxycarbonylphenyl)-2-methoxybenzoic acid)
- 76697-55-7(2-(Butane-1-sulfonyl)aniline, HCl)
- 740062-52-6(4-(Chloro(phenyl)methyl)pyridine)
- 539807-99-3(5,7-dimethyl-N,4-diphenyl-2,7-diazatricyclo6.4.0.0^{2,6}dodeca-1(12),3,5,8,10-pentaene-3-carboxamide)
- 765962-69-4(3,3-dimethoxyPiperidine)
- 148546-85-4(methyl 3-amino-4,5-dimethoxybenzoate)
- 1805271-25-3(Ethyl 5-amino-2-cyano-4-(difluoromethyl)pyridine-3-acetate)



